molecular formula C9H8N2O2 B13899987 4-methoxy-2H-2,6-naphthyridin-1-one

4-methoxy-2H-2,6-naphthyridin-1-one

Cat. No.: B13899987
M. Wt: 176.17 g/mol
InChI Key: DZAKEEPVJPGTMQ-UHFFFAOYSA-N
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Description

4-methoxy-2H-2,6-naphthyridin-1-one is a chemical scaffold belonging to the naphthyridinone family, a group of heterocyclic compounds recognized as privileged structures in medicinal chemistry . These structures are frequently investigated as core scaffolds for the development of novel drug candidates due to their ability to interact with a diverse range of biological receptors . The specific substitution pattern on the naphthyridinone core, such as the methoxy group at the 4-position, is a critical determinant of its biological activity and selectivity, guiding its application in various research domains . Naphthyridinone derivatives, as a class, have demonstrated a wide spectrum of pharmacological activities in scientific research. They are prominently explored in oncology , where certain derivatives function as potent kinase inhibitors or DNA intercalators, inducing replication-dependent DNA damage and apoptosis in cancer cells . Additionally, this chemical family shows significant promise in anti-infective research . Historical and ongoing research has led to naphthyridine-based antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . The core structure is also a valuable template in neurological and cardiovascular disease research, with some derivatives acting as ligands for neuronal receptors or being investigated for the treatment of arrhythmias . For Research Use Only (RUO). This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methoxy-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H8N2O2/c1-13-8-5-11-9(12)6-2-3-10-4-7(6)8/h2-5H,1H3,(H,11,12)

InChI Key

DZAKEEPVJPGTMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C2=C1C=NC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Methoxy-2H-2,6-naphthyridin-1-one

Synthetic Route Overview

The synthesis of this compound generally proceeds via functionalization of the 2,6-naphthyridine core, often starting from halogenated or amino-substituted precursors. Two principal strategies dominate:

Nucleophilic Substitution Method

A key preparation technique involves the displacement of a halogen atom (commonly bromine) at the 4-position of a halogenated 2,6-naphthyridine derivative by sodium methoxide to introduce the methoxy group.

Experimental Details (Based on Taurins and Tan, 1974):
  • Starting from 3-bromo-1-hydroxy-2,6-naphthyridine , treatment with sodium methoxide in a suitable solvent (e.g., methanol) leads to nucleophilic substitution of the bromine at the 4-position.
  • This reaction yields 3-amino-1-methoxy-4-methyl-2,6-naphthyridine as an intermediate.
  • Subsequent transformations, including cyclization and oxidation steps, afford the target This compound .

This method benefits from relatively straightforward reaction conditions and the availability of halogenated precursors. However, it requires careful control of reaction parameters to avoid side reactions such as over-substitution or decomposition.

Cyclization and Dehydrogenation Approach

Another approach involves cyclization of substituted nitrile or amine precursors followed by dehydrogenation and methoxylation steps.

While direct literature on this compound via this route is limited, analogous syntheses of 2,6-naphthyridine derivatives suggest:

  • Cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide forms amino-substituted naphthyridines.
  • These intermediates can be converted to methoxy derivatives by nucleophilic substitution or methylation reactions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Intermediates Catalysts/Conditions Advantages Limitations Reference
Nucleophilic substitution 3-bromo-1-hydroxy-2,6-naphthyridine + NaOMe Sodium methoxide, methanol solvent Direct methoxy introduction Requires halogenated precursor Taurins & Tan, 1974
Cyclization of nitrile precursors 2-(4-cyano-3-pyridyl)propionitrile + HBr Anhydrous HBr, multiple steps Builds naphthyridine core Multi-step, complex purification Taurins & Tan, 1974
Catalytic amination/methoxylation 2,6-dimethylcyclohexanone + 2-methyl-4-methoxyaniline Pd catalyst, acid catalyst, 180–250°C, 0–4 atm High yield, industrial scale Developed for diphenylamine, indirect for naphthyridine EP0659736A1 Patent

Chemical Reactions Analysis

4-methoxy-2H-2,6-naphthyridin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-2H-2,6-naphthyridin-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one (CAS 1170830-85-9)

This compound, a hydrogenated derivative of the naphthyridinone core, differs from 4-methoxy-2H-2,6-naphthyridin-1-one in its saturation state. Key comparisons include:

Property This compound 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one
Aromaticity Fully aromatic Partially saturated (tetrahydro derivative)
Solubility Likely lower due to planar structure Higher due to increased flexibility
Synthetic Accessibility Requires cross-coupling or cyclization May involve hydrogenation of aromatic precursors

4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydro-2,6-naphthyridin-1-one (Compound 17)

This structurally complex analog, synthesized via Suzuki-Miyaura coupling , provides insights into substituent effects:

Feature This compound Compound 17
Substituents Single methoxy group at C4 Multiple methoxy groups (C3, C5) and dimethylaminomethyl
Synthetic Route Not detailed in evidence Pd-catalyzed cross-coupling with boronic ester
Physicochemical Profile Moderate polarity Enhanced solubility due to polar substituents

The dimethylaminomethyl group in Compound 17 introduces a basic nitrogen, which may improve cellular permeability and solubility compared to the methoxy-only derivative . Additionally, the extended aromatic system in Compound 17 could enhance binding affinity to hydrophobic enzyme pockets.

Other Naphthyridine Derivatives

  • 8-Bromo-6-methyl-5,6-dihydro-1,6-naphthyridin-5-one (Compound 60) : This brominated analog highlights the impact of halogen substitution. Bromine’s electron-withdrawing effects may alter reactivity in further functionalization (e.g., nucleophilic substitution) compared to the electron-donating methoxy group in the target compound .

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